molecular formula C26H18IN5 B13937905 5-Azido-3-iodo-1-trityl-1H-indazole

5-Azido-3-iodo-1-trityl-1H-indazole

Cat. No.: B13937905
M. Wt: 527.4 g/mol
InChI Key: UVUUKOPQXKHFSA-UHFFFAOYSA-N
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Description

5-Azido-3-iodo-1-trityl-1H-indazole is a complex organic compound with the molecular formula C26H18IN5. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of azido, iodo, and trityl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-3-iodo-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 1H-indazole, followed by the introduction of the azido group through nucleophilic substitution. The trityl group is then added to the nitrogen atom of the indazole ring to protect it during subsequent reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Azido-3-iodo-1-trityl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used .

Scientific Research Applications

5-Azido-3-iodo-1-trityl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-3-iodo-1-trityl-1H-indazole depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. In drug development, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-3-iodo-1-trityl-1H-indazole is unique due to the presence of all three functional groups (azido, iodo, and trityl) in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C26H18IN5

Molecular Weight

527.4 g/mol

IUPAC Name

5-azido-3-iodo-1-tritylindazole

InChI

InChI=1S/C26H18IN5/c27-25-23-18-22(29-31-28)16-17-24(23)32(30-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

UVUUKOPQXKHFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N=[N+]=[N-])C(=N4)I

Origin of Product

United States

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